1-Cyclopentyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
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Overview
Description
1-Cyclopentyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazolopyridines, which are known for their diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves cycloaddition reactions. One common method is the dipolar cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) catalysts under specific conditions . The reaction conditions often include heating the reactants in a solvent like toluene or dichloromethane (DCM) under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole ring, often facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Cyclopentyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological receptors and enzymes.
Medicine: Explored for its antiviral, antitumor, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes like β-secretase-1 (BACE-1) and cytochrome P450 enzymes . The compound may also modulate receptor activity, influencing signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine: Known for its anti-inflammatory activity and use as a Janus kinase inhibitor.
1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine: Another compound with similar structural features and biological activities.
Uniqueness
1-Cyclopentyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its specific triazole and pyridine ring fusion, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H16N4 |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-cyclopentyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C10H16N4/c1-2-4-8(3-1)14-10-5-6-11-7-9(10)12-13-14/h8,11H,1-7H2 |
InChI Key |
CKQJTBUFYWZFHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=C(CNCC3)N=N2 |
Origin of Product |
United States |
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